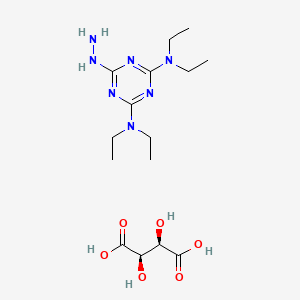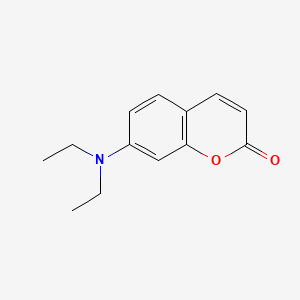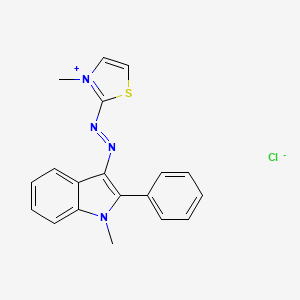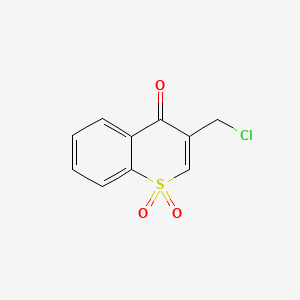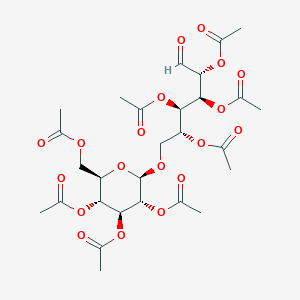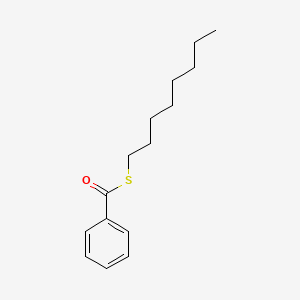
Tioctilate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tioctilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential use in controlling mite populations in agricultural settings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: This compound is used in the formulation of pesticides and other agrochemical products.
Méthodes De Préparation
La synthèse du Tioctilate implique l’estérification de l’acide benzènecarbothioïque avec l’octanol. La réaction nécessite généralement un catalyseur acide tel que l’acide sulfurique et est effectuée sous reflux pour assurer une réaction complète. Le produit est ensuite purifié par distillation ou recristallisation .
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’ajout continu de réactifs et de catalyseurs dans un environnement contrôlé pour maximiser le rendement et la pureté. Le produit final est soumis à des mesures rigoureuses de contrôle de qualité pour garantir qu’il répond aux normes de l’industrie .
Analyse Des Réactions Chimiques
Le Tioctilate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones. Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Le composé peut être réduit en thiols à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : Le this compound peut subir des réactions de substitution nucléophile où le groupe octyle est remplacé par d’autres nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation produit généralement des sulfoxydes et des sulfones, tandis que la réduction produit des thiols .
4. Applications de Recherche Scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de composés contenant du soufre.
Biologie : Le this compound est étudié pour son utilisation potentielle dans la lutte contre les populations d’acariens dans les environnements agricoles.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique en raison de ses propriétés chimiques uniques.
Industrie : Le this compound est utilisé dans la formulation de pesticides et d’autres produits agrochimiques.
Comparaison Avec Des Composés Similaires
Le Tioctilate est unique par rapport aux autres dérivés de l’acide benzoïque en raison de son groupe ester spécifique. Parmi les composés similaires, citons :
S-méthyl benzènecarbothioate : Ce composé possède un groupe méthyle au lieu d’un groupe octyle.
S-éthyl benzènecarbothioate : Ce composé possède un groupe éthyle au lieu d’un groupe octyle.
La chaîne alkyle plus longue du this compound lui confère des propriétés physiques et chimiques différentes, telles qu’une hydrophobicité et une stabilité accrues .
Mécanisme D'action
Le mécanisme d’action du Tioctilate implique son interaction avec le système nerveux des acariens et des insectes. Il perturbe le fonctionnement normal de leurs cellules nerveuses, entraînant une paralysie et la mort. Les cibles moléculaires comprennent les canaux ioniques et les récepteurs des neurotransmetteurs, qui sont essentiels à la transmission des signaux nerveux .
Propriétés
IUPAC Name |
S-octyl benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22OS/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOKKSOBWYZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146804 | |
| Record name | Tioctilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-23-3 | |
| Record name | S-Octyl benzenecarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10489-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioctilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioctilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioctilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEE2JF5OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



